Researchers often encounter catalyst poisoning when using unsubstituted 2-bromopyridine in reductive homocoupling. 2-Bromo-5-methylpyridine (CAS 3510-66-5) solves this with a controlled reactivity profile. Key advantages:
Supplied with consistent purity for scalable process chemistry.
2-Bromo-5-methylpyridine (CAS: 3510-66-5) is a bifunctional halogenated picoline procured extensively as a foundational building block in pharmaceutical and advanced materials synthesis. Featuring a chemically activated bromine atom at the 2-position and a functionalizable methyl group at the 5-position, this scaffold serves as a targeted electrophile for transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). Its specific substitution pattern balances the strong electron-withdrawing effect of the pyridine nitrogen with the mild steric and electronic modulation of the methyl group. This provides a controlled reactivity profile that supports the scalable industrial manufacturing of bipyridine ligands, agrochemicals, and complex active pharmaceutical ingredients (APIs) .
Substituting 2-bromo-5-methylpyridine with generic analogs like 2-bromopyridine or 3-bromo-5-methylpyridine introduces severe process inefficiencies and limits downstream versatility. While 2-bromopyridine is a common baseline, its unsubstituted nature leads to severe catalyst poisoning during reductive homocoupling, as the resulting unsubstituted bipyridine tightly chelates and deactivates nickel catalysts[1]. Conversely, utilizing 3-bromo-5-methylpyridine shifts the halogen to the meta-position relative to the nitrogen, reducing its susceptibility to oxidative addition and SNAr, thereby requiring harsher conditions, proprietary ligands, and longer reaction times. Procuring the exact 2-bromo-5-methyl substitution guarantees both reactivity at the halogen site and an orthogonally addressable methyl handle for subsequent functionalization.
In the synthesis of bipyridine ligands via nickel-catalyzed electrochemical homocoupling, the choice of halopyridine precursor dictates catalyst turnover and overall process viability. When utilizing 2-bromo-5-methylpyridine with 30% NiBr2, the homocoupling proceeds efficiently to yield 93–95% of 5,5'-dimethyl-2,2'-bipyridine. In direct contrast, utilizing the baseline 2-bromopyridine affords drastically lower yields because the resulting unsubstituted 2,2'-bipyridine acts as an overly favorable ligand, tightly chelating the nickel center and poisoning the catalyst, thereby limiting the yield to merely twice the catalyst loading [1].
| Evidence Dimension | Homocoupling yield and catalyst viability |
| Target Compound Data | 93–95% yield (avoids severe catalyst poisoning) |
| Comparator Or Baseline | 2-Bromopyridine (low yield, severe catalyst deactivation) |
| Quantified Difference | >2x to 3x yield improvement relative to catalyst loading |
| Conditions | Electrochemical homocoupling in DMF using NiBr2 precursor |
Buyers synthesizing substituted bipyridine ligands for MOFs or photocatalysts must procure the 5-methyl derivative to ensure catalytic turnover and economically viable scaling.
The position of the bromine atom relative to the pyridine nitrogen fundamentally alters the activation energy required for oxidative addition in cross-coupling workflows. 2-Bromo-5-methylpyridine benefits from the strong electron-withdrawing effect of the adjacent ortho-nitrogen, allowing ligand-free Suzuki couplings with aryl boronic acids to achieve up to 98% yield in just 30 minutes under mild, aqueous conditions[1]. In contrast, class-level data for 3-bromopyridines (such as 3-bromo-5-methylpyridine) demonstrates a lack of this ortho-activation, typically necessitating elevated temperatures, extended reaction times, and the procurement of expensive phosphine ligands to achieve comparable conversions.
| Evidence Dimension | Cross-coupling reaction time and yield |
| Target Compound Data | Up to 98% yield in 30 minutes (ligand-free) |
| Comparator Or Baseline | 3-Bromo-5-methylpyridine (requires proprietary ligands and longer heating) |
| Quantified Difference | Elimination of ligand cost and >50% reduction in reaction time |
| Conditions | Ligand-free Pd(OAc)2 catalyzed Suzuki coupling in aqueous isopropanol |
Procurement of the 2-bromo isomer eliminates the need for expensive phosphine ligands and reduces batch processing times in industrial cross-coupling workflows.
A critical procurement advantage of 2-bromo-5-methylpyridine over unsubstituted halopyridines is its capacity for orthogonal functionalization. The 5-methyl group can undergo selective radical bromination using N-bromosuccinimide (NBS) to yield 2-bromo-5-(bromomethyl)pyridine without cleaving or reacting at the existing 2-bromo position . This specific reactivity transforms the molecule into a bis-electrophile with two distinct functionalization sites (benzylic vs. aryl halide). The baseline comparator, 2-bromopyridine, completely lacks this alkyl handle, forcing chemists to procure entirely different, often more expensive, pre-functionalized scaffolds if a secondary attachment point is required downstream.
| Evidence Dimension | Availability of orthogonal reactive sites |
| Target Compound Data | Supports selective benzylic bromination (yields bis-electrophile) |
| Comparator Or Baseline | 2-Bromopyridine (lacks functionalizable alkyl group) |
| Quantified Difference | 2 distinct reactive sites vs. 1 reactive site |
| Conditions | Radical bromination using N-bromosuccinimide (NBS) |
Selecting this specific compound allows process chemists to procure a single, cost-effective starting material for the divergent synthesis of complex multi-ring APIs.
Leveraging its specific performance in nickel-catalyzed homocoupling, 2-bromo-5-methylpyridine is a highly efficient precursor for manufacturing 5,5'-dimethyl-2,2'-bipyridine. These ligands are critical components in iridium and ruthenium-based photoredox catalysts, where the methyl groups enhance solubility and tune the electronic properties of the metal center without poisoning the synthesis catalyst during production [1].
Because the 2-bromo position is activated by the adjacent nitrogen, this compound supports industrial-scale Suzuki and Buchwald-Hartwig couplings. Process chemists utilize it to build heteroaryl pharmaceutical intermediates rapidly, avoiding the procurement costs and removal difficulties associated with complex phosphine ligands [2].
In medicinal chemistry, the ability to selectively brominate the 5-methyl group allows 2-bromo-5-methylpyridine to serve as a linchpin for divergent synthesis. It is utilized when a synthetic route requires both a cross-coupling at the pyridine ring and a subsequent nucleophilic substitution at a benzylic position, streamlining the supply chain to a single starting material.
Irritant